2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid
CAS No.: 763109-79-1
Cat. No.: VC2331313
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 763109-79-1 |
|---|---|
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-2-ylacetic acid |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-22-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) |
| Standard InChI Key | KWTSCMYQUNEKPA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CS2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CS2)C(=O)O |
Introduction
Chemical Structure and Properties
2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid possesses a complex molecular architecture with several distinct functional groups that influence its chemical behavior and reactivity.
Structural Information
The key structural features of this compound include a six-membered piperazine heterocycle containing two nitrogen atoms, with one nitrogen protected by a tert-butoxycarbonyl (Boc) group. The molecule also incorporates a five-membered thiophene heterocycle and a carboxylic acid group. The thiophene is connected at the 2-position, which distinguishes this compound from some of its structural analogs .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid:
| Property | Value |
|---|---|
| CAS Number | 763109-79-1 |
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-2-ylacetic acid |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-22-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) |
| Standard InChIKey | KWTSCMYQUNEKPA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CS2)C(=O)O |
| Physical State | Solid |
| Storage Conditions | Sealed in dry, 2-8°C |
The compound is typically stored under refrigeration conditions (2-8°C) and may be sensitive to moisture and heat. For long-term storage, it is often kept sealed under inert gas to prevent degradation .
Synthesis Methods
The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid involves several key steps and typically requires careful control of reaction conditions to achieve good yields and purity.
General Synthetic Route
Applications and Research Significance
2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid has several important applications in chemical research and pharmaceutical development, primarily due to its unique structural features.
Use in Pharmaceutical Synthesis
The compound serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. The Boc protecting group provides a means to selectively protect one nitrogen of the piperazine ring during multi-step syntheses, allowing for further modifications at the unprotected nitrogen.
Research has shown that compounds containing piperazine rings are prevalent in many pharmaceuticals, including antipsychotics, antihistamines, and anti-parasitic agents. The thiophene moiety is also found in various bioactive compounds, making this compound potentially useful in the development of new drug candidates.
Research Applications
Related piperazine derivatives have been investigated as acetyl-CoA carboxylase 1/2 (ACC1/2) inhibitors, with research exploring novel (4-piperidinyl)-piperazines. Studies have found that certain F-Boc and triF-Boc groups can serve as acid-stable bioisosteres for the Boc group, suggesting potential applications for 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid or its derivatives in similar research contexts .
Additionally, this compound may serve as an intermediate in the synthesis of quinazolin-4(3H)-one derivatives, which have been investigated for various pharmacological activities. For example, the synthesis of compounds like 2-((4-Ethylpiperazin-1-yl)methyl)-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one involves piperazine derivatives as key structural elements .
Related Compounds and Analogs
2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid belongs to a family of structurally related compounds that share similar structural features but differ in specific aspects of their molecular architecture.
Structural Analogs
Several structural analogs of this compound have been identified and characterized:
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-3-yl)acetic acid
This analog differs from the target compound in the position of the thiophene ring attachment. While the target compound has the thiophene attached at the 2-position, this analog has the thiophene attached at the 3-position. The positional isomer maintains the same molecular formula and weight but exhibits different spatial arrangement and potentially different chemical properties .
2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)-2-(thiophen-2-yl)acetic acid
This analog replaces the piperazine ring with a piperidinyl group containing a Boc-protected amino functionality. This structural modification changes the size of the nitrogen-containing ring and the positioning of the Boc group, which can influence the compound's reactivity and potential applications .
[4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid
This simpler analog lacks the thiophene group and has a more straightforward acetic acid moiety. It is available in both anhydrous form and as a dihydrate. The absence of the thiophene group results in different physical properties and reactivity profiles .
Comparative Properties
Table 2 presents a comparison of the properties of 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid and its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid | 763109-79-1 | C15H22N2O4S | 326.4 | Reference compound |
| 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-3-yl)acetic acid | 885274-75-9 | C15H22N2O4S | 326.4 | Thiophene at 3-position |
| 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)-2-(thiophen-2-yl)acetic acid | 885275-38-7 | C16H24N2O4S | 340.4 | Piperidinyl instead of piperazine |
| [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid | 156478-71-6 | C11H20N2O4 | 244.3 | No thiophene moiety |
| [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid dihydrate | 1049785-94-5 | C11H20N2O4·2H2O | 280.3 | No thiophene moiety, dihydrate form |
The structural variations among these analogs provide opportunities for structure-activity relationship studies and offer insight into how specific structural modifications affect properties and potential applications.
Current Research and Future Directions
Research involving 2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-2-(thiophen-2-YL)acetic acid and related compounds continues to evolve, with several promising directions for future investigation.
Current Research Trends
Based on the available literature, current research involving this class of compounds includes:
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Development of improved synthetic methodologies for Boc-protected piperazine derivatives to enhance efficiency and reduce environmental impact .
-
Investigation of novel pharmaceutical applications, particularly in the context of compounds containing the piperazine-thiophene scaffold .
-
Exploration of the use of these compounds as intermediates in the synthesis of more complex bioactive molecules, including potential drug candidates .
-
Study of structure-activity relationships to understand how structural modifications influence biological activity and physicochemical properties .
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